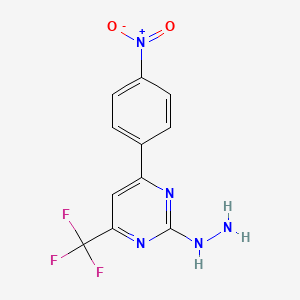
2-Hydrazino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds, similar to pyridines, and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydrazino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydrazino-4-(trifluoromethyl)pyrimidine
- 6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidine
- 2-Hydrazino-6-phenyl-4-(trifluoromethyl)pyrimidine
Uniqueness
2-Hydrazino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both hydrazino and nitrophenyl groups, which can impart distinct chemical reactivity and potential biological activity compared to other pyrimidine derivatives.
Propiedades
Fórmula molecular |
C11H8F3N5O2 |
|---|---|
Peso molecular |
299.21 g/mol |
Nombre IUPAC |
[4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
InChI |
InChI=1S/C11H8F3N5O2/c12-11(13,14)9-5-8(16-10(17-9)18-15)6-1-3-7(4-2-6)19(20)21/h1-5H,15H2,(H,16,17,18) |
Clave InChI |
YZWCMAAPDPOEBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=NC(=N2)NN)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


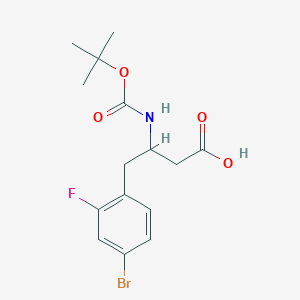
![Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B13726711.png)

![5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole](/img/structure/B13726724.png)



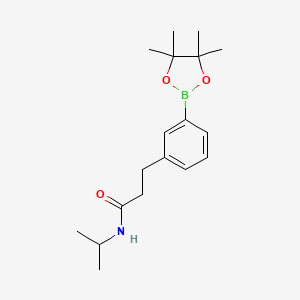

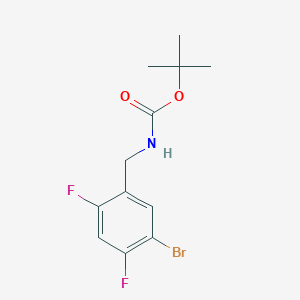

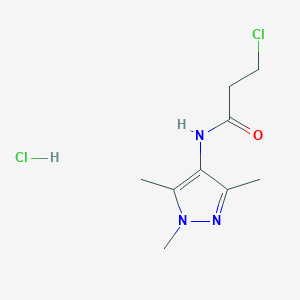

![Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13726786.png)
